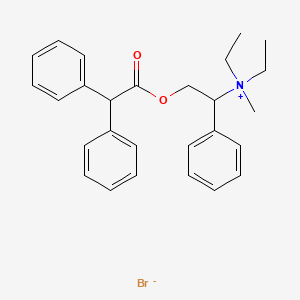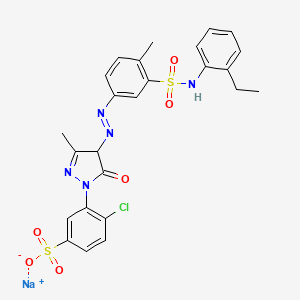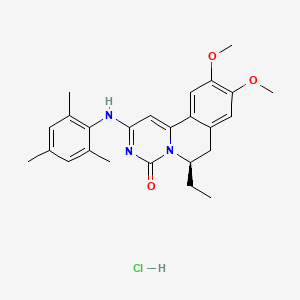
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) is a complex organic compound that features a morpholine ring, a triazine ring, and a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) typically involves multiple steps. One common route includes the reaction of 2-(4-morpholinyl)ethanol with 4-amino-6-propyl-1,3,5-triazine under controlled conditions to form the intermediate compound. This intermediate is then esterified with benzoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The benzoate ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring would yield N-oxides, while reduction of the triazine ring could lead to partially or fully reduced triazine derivatives .
Aplicaciones Científicas De Investigación
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the triazine ring can participate in various biochemical pathways. The benzoate ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Morpholinyl)ethanol: Shares the morpholine ring but lacks the triazine and benzoate ester groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a morpholine ring and is used in similar synthetic applications
Uniqueness
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, benzoate (ester) is unique due to its combination of a morpholine ring, a triazine ring, and a benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
127375-10-4 |
|---|---|
Fórmula molecular |
C19H25N5O3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl benzoate |
InChI |
InChI=1S/C19H25N5O3/c1-2-6-16-21-18(23-19(22-16)24-10-13-26-14-11-24)20-9-12-27-17(25)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,20,21,22,23) |
Clave InChI |
BEMCVQCGVKHETF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC(=N1)N2CCOCC2)NCCOC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)




